molecular formula C7H5F3N4 B2835851 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1783787-20-1

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2835851
CAS No.: 1783787-20-1
M. Wt: 202.14
InChI Key: YDYMBPPTKQVKCI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 6-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with amines under microwave-assisted conditions. This reaction is facilitated by the use of a palladium catalyst and boronic acids, which help in the formation of the desired product through a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYMBPPTKQVKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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